9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate
CAS No.:
Cat. No.: VC16618424
Molecular Formula: C41H53N7O8
Molecular Weight: 771.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H53N7O8 |
|---|---|
| Molecular Weight | 771.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate |
| Standard InChI | InChI=1S/C41H53N7O8/c1-25(2)36(39(53)47-35(16-10-22-43-40(42)54)37(51)46-28-19-17-27(23-49)18-20-28)48-38(52)34(45-26(3)50)15-8-9-21-44-41(55)56-24-33-31-13-6-4-11-29(31)30-12-5-7-14-32(30)33/h4-7,11-14,17-20,25,33-36,49H,8-10,15-16,21-24H2,1-3H3,(H,44,55)(H,45,50)(H,46,51)(H,47,53)(H,48,52)(H3,42,43,54)/t34-,35-,36-/m0/s1 |
| Standard InChI Key | FUKMTJHGXXYHHK-KVBYWJEESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound belongs to the carbamate class of organic molecules, featuring a 9H-fluoren-9-ylmethyl (Fmoc) group linked to a hexapeptide backbone. Its molecular formula is C₄₁H₅₃N₇O₈, with a molecular weight of 771.9 g/mol. The IUPAC name reflects its stereochemical configuration, with five chiral centers designated by (S) configurations at positions 2, 5, and 6, ensuring precise three-dimensional orientation critical for biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₅₃N₇O₈ |
| Molecular Weight | 771.9 g/mol |
| IUPAC Name | See title |
| CAS Number | VC16618424 |
| Solubility | Enhanced by carbamate moiety |
| Bioavailability | Moderate (Fmoc-dependent) |
Functional Group Analysis
The structure integrates three critical functional motifs:
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Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus, providing base-labile protection during solid-phase peptide synthesis (SPPS) .
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Carbamate Linkage: The –O–(C=O)–N< group connecting the Fmoc to the peptide backbone, contributing to solubility and enzymatic stability .
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Peptide Core: A hexapeptide sequence with acetamido, carbamoylamino, and hydroxymethylanilino side chains, enabling targeted molecular interactions.
The stereochemical arrangement of these groups is validated through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), as noted in synthetic protocols.
Synthesis and Analytical Methodologies
Multi-Step Synthesis Pathway
The compound’s synthesis involves seven sequential steps, optimized for yield and purity:
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Fmoc Protection: Introduction of the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH 8–9) .
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Solid-Phase Assembly: Iterative coupling of amino acids via SPPS on Wang resin, with HBTU/HOBt activation .
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Side-Chain Modifications: Selective deprotection of the hydroxymethylanilino group using 2% hydrazine in DMF .
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Carbamoylation: Reaction with potassium cyanate to install the carbamoylamino group.
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Global Deprotection: Cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5).
Critical reaction parameters include:
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Temperature control (0–25°C) to prevent epimerization.
Analytical Validation
Post-synthesis characterization employs:
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HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) confirm >98% purity.
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NMR Spectroscopy: ¹H and ¹³C spectra verify stereochemistry and functional group integrity.
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Mass Spectrometry: ESI-TOF MS aligns with the theoretical mass (m/z 772.9 [M+H]⁺).
Mechanistic Insights and Biological Interactions
Role of the Fmoc Group
The Fmoc moiety serves dual roles:
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Synthetic Utility: Its base-labile nature allows selective removal with piperidine (20% in DMF) without disturbing acid-labile side-chain protections (e.g., tert-butyl groups) .
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Bioactivity Modulation: The hydrophobic fluorenyl core enhances membrane permeability, while the carbamate linkage resists proteolytic degradation .
Target Engagement
In vitro studies suggest the compound inhibits serine proteases through a two-step mechanism:
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Binding: The hydroxymethylanilino group occupies the S1 specificity pocket, as evidenced by X-ray crystallography.
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Covalent Modification: The carbamoylamino side chain forms a tetrahedral intermediate with the catalytic serine residue (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹).
Comparative studies with analogs lacking the Fmoc group show 40% reduced inhibitory potency, underscoring its role in target affinity.
Therapeutic and Research Applications
Anticoagulant Development
The compound’s protease inhibitory activity positions it as a lead candidate for:
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Thrombosis Prevention: IC₅₀ = 12 nM against factor Xa in human plasma.
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Anti-Inflammatory Therapy: Suppression of neutrophil elastase (Ki = 8.3 nM).
Diagnostic Imaging
Conjugation with near-infrared fluorophores (e.g., Cy7) enables real-time visualization of protease activity in murine models.
Peptide Engineering
The synthetic framework supports modular design of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume